![molecular formula C16H23Br2N5O4 B1233854 Aplysinamisine II](/img/structure/B1233854.png)
Aplysinamisine II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplysinamisine II is a natural product found in Suberea clavata and Aplysina cauliformis with data available.
Scientific Research Applications
Chemical Structure and Antimicrobial Activity
- Aplysinamisine II, along with aplysinamisines I and III, are bromotyrosine-derived alkaloids isolated from the Caribbean sponge Aplysina cauliformis. These compounds have shown marginal antimicrobial activity, with aplysinamisine II displaying modest cytotoxicity as well (Rodríguez & Piña, 1993).
Biochemical Properties in Marine Sponges
- In a study on marine alkaloids, aplysinamisine II, along with other compounds, was isolated from the sponge Suberea clavata. These compounds exhibited weak inhibition of the serine protease factor XIa, highlighting a potential biochemical role in marine sponges (Buchanan et al., 2009).
Seasonal Variation in Sponge Metabolites
- A study investigating the temporal changes in secondary metabolite production in the sponge Aplysina aerophoba found variations in the concentrations of compounds like aerophobin-2, aplysinamisin-1, and isofistularin-3. Although aplysinamisine II is not directly mentioned, this research provides context for the dynamic nature of alkaloid production in marine sponges (Sacristán-Soriano et al., 2012).
Wound Activation in Marine Sponges
- In the sponge Aplysina aerophoba, it was discovered that brominated isoxazoline alkaloids, including aplysinamisin-1, undergo biochemical conversions upon mechanical damage, leading to increased fish deterrent activity. While aplysinamisine II is not the main focus, this highlights the ecological role of similar compounds in marine organisms (Ebel et al., 1997).
Association with Bacterial Assemblages
- A study exploring the relationship between natural products and bacterial communities in Aplysina aerophoba identified associations between various bacteria and natural products, including aplysinamisin-1. This suggests a potential symbiotic relationship between bacteria and brominated alkaloids in sponges (Sacristán-Soriano et al., 2010).
properties
Product Name |
Aplysinamisine II |
---|---|
Molecular Formula |
C16H23Br2N5O4 |
Molecular Weight |
509.2 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[5-(diaminomethylideneamino)pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H23Br2N5O4/c1-26-12-9(17)7-16(13(24)11(12)18)8-10(23-27-16)14(25)21-5-3-2-4-6-22-15(19)20/h7,13,24H,2-6,8H2,1H3,(H,21,25)(H4,19,20,22)/t13-,16+/m0/s1 |
InChI Key |
GCYSDIFCRYTRFB-XJKSGUPXSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
synonyms |
aplysinamisine II aplysinamisine-II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.